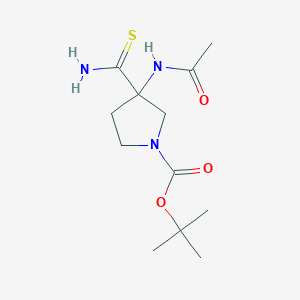
Tert-butyl 3-carbamothioyl-3-acetamidopyrrolidine-1-carboxylate
Descripción general
Descripción
Tert-butyl 3-carbamothioyl-3-acetamidopyrrolidine-1-carboxylate is a chemical compound with the molecular formula C12H21N3O3S . It has a molecular weight of 287.38 g/mol . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of Tert-butyl 3-carbamothioyl-3-acetamidopyrrolidine-1-carboxylate consists of 12 carbon atoms, 21 hydrogen atoms, 3 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, UPLC, and more .
Aplicaciones Científicas De Investigación
Synthesis and Intermediate in Drug Development
- Tert-butyl 3-carbamothioyl-3-acetamidopyrrolidine-1-carboxylate has been synthesized as a key intermediate in the natural product Biotin, which plays a crucial role in metabolic processes like the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).
- This compound has been utilized in the synthesis of chiral auxiliaries and as a building block in dipeptide synthesis, showcasing its versatility in organic synthesis (Studer et al., 1995).
- An economical synthesis method from L-aspartic acid for this compound demonstrates its potential for industrial-scale preparation, beneficial for pharmaceutical applications (Han et al., 2018).
Role in Antibacterial Agents
- Research on fluoroquinolone-3-carboxylic acids, where tert-butyl 3-carbamothioyl-3-acetamidopyrrolidine-1-carboxylate derivatives have been prepared, highlights their potential in developing antibacterial agents (Bouzard et al., 1989).
Application in Organic Syntheses
- The compound's use in the synthesis of various derivatives, including tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, emphasizes its significance in the creation of anticancer drugs (Zhang et al., 2018).
- Its utility extends to chemoselective synthesis techniques and serves as a functional group in complex organic reactions (Albanese et al., 1997).
Advanced Pharmaceutical Applications
- The compound's derivatives are used in the synthesis of protein kinase inhibitors, indicating its role in targeted therapies for diseases like cancer (Xin-zhi, 2011).
- In the development of Rho–kinase inhibitors, a derivative of this compound serves as a key intermediate, underlining its importance in the synthesis of therapeutic agents (Gomi et al., 2012).
Propiedades
IUPAC Name |
tert-butyl 3-acetamido-3-carbamothioylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O3S/c1-8(16)14-12(9(13)19)5-6-15(7-12)10(17)18-11(2,3)4/h5-7H2,1-4H3,(H2,13,19)(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUPXWQOEMBFJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(CCN(C1)C(=O)OC(C)(C)C)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloromethyl-4-methoxy-thieno[3,2-d]pyrimidine](/img/structure/B1382866.png)
amine dihydrochloride](/img/structure/B1382872.png)
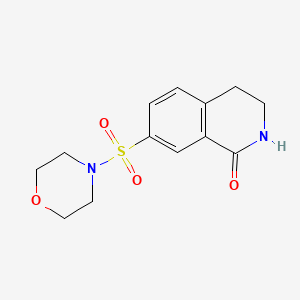


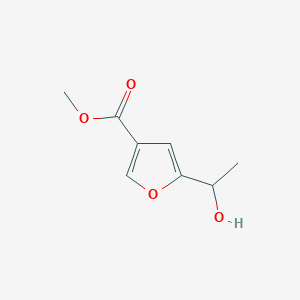
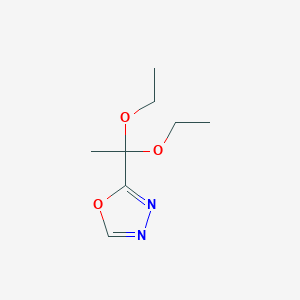
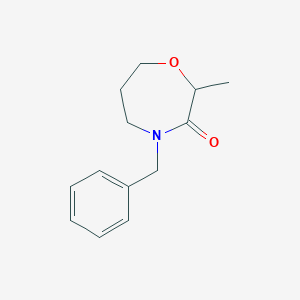
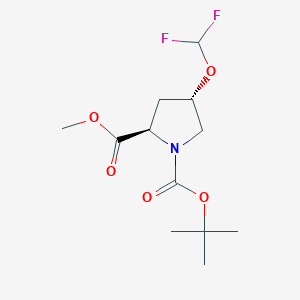
![1-[3-(Aminomethyl)azetidin-1-yl]-2-methoxyethan-1-one hydrochloride](/img/structure/B1382881.png)

![7-(Aminomethyl)-6-oxaspiro[3.4]octan-5-one hydrochloride](/img/structure/B1382885.png)

![(R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride](/img/structure/B1382888.png)